1-Methoxycyclohexane-1-carbaldehyde

Catalog No.
S3570532
CAS No.
761411-22-7
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxycyclohexane-1-carbaldehyde

CAS Number

761411-22-7

Product Name

1-Methoxycyclohexane-1-carbaldehyde

IUPAC Name

1-methoxycyclohexane-1-carbaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-10-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3

InChI Key

OILCHBAQTQAYTJ-UHFFFAOYSA-N

SMILES

COC1(CCCCC1)C=O

Canonical SMILES

COC1(CCCCC1)C=O

1-Methoxycyclohexane-1-carbaldehyde, also known as methoxycyclohexanecarbaldehyde, is an organic compound with the molecular formula C₈H₁₄O₂. Limited information is available regarding its natural occurrence or specific applications in scientific research [].


Molecular Structure Analysis

The molecule consists of a cyclohexane ring (six-membered carbon ring) with a methoxy group (OCH₃) and a formyl group (CHO) attached to the same carbon atom (C₁). The methoxy group contributes an ether functional group, while the formyl group represents an aldehyde functional group [].


Chemical Reactions Analysis

  • Reduction: Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄).
  • Nucleophilic addition reactions: The carbonyl group (C=O) in the aldehyde is susceptible to nucleophilic attack. This can lead to reactions with various nucleophiles, such as alcohols, amines, and Grignard reagents, forming new carbon-carbon bonds.
  • Oxidation: Aldehydes can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Physical And Chemical Properties Analysis

  • State: Likely a colorless liquid at room temperature (similar to other aldehydes with similar size).
  • Melting point and boiling point: Expected to be moderate, influenced by the size and polarity of the molecule.
  • Solubility: Partially soluble in organic solvents like dichloromethane or ethanol due to the organic cyclohexane ring. Solubility in water might be limited due to the presence of the hydrophobic cyclohexane ring, but the polar aldehyde group could contribute some solubility.

  • Oxidation: The aldehyde group can be oxidized to form 1-methoxycyclohexane-1-carboxylic acid using oxidizing agents like potassium permanganate or pyridinium chlorochromate.
  • Reduction: The aldehyde can be reduced to 1-methoxycyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, depending on the reagents used.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Several methods exist for synthesizing 1-methoxycyclohexane-1-carbaldehyde:

  • Oxidation of Alcohols: One common method involves oxidizing 1-methoxycyclohexanol using an oxidizing agent like pyridinium chlorochromate. This transformation converts the alcohol into an aldehyde.
  • Ozonolysis: Another synthesis route includes ozonolysis of 4-methoxycyclohexene, followed by subsequent reactions that yield the desired aldehyde.
  • Reactions with Carboxylic Acids: The compound can also be synthesized through reactions involving methyllithium with 4-methoxycyclohexanecarboxylic acid .

These methods demonstrate the compound's accessibility for research and industrial applications.

Several compounds share structural similarities with 1-methoxycyclohexane-1-carbaldehyde. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
4-Methoxycyclohexanecarboxylic acidCarboxylic acidContains a carboxylic acid group instead of an aldehyde.
4-Isopropyl-1-cyclohexene-1-carbaldehydeIsopropyl group + AldehydeFeatures an isopropyl group, altering reactivity.
2-Methoxycyclohexane-1-carbaldehydeMethoxy group + AldehydeDifferent positioning of the methoxy group on the ring.

Uniqueness

The uniqueness of 1-methoxycyclohexane-1-carbaldehyde lies in its specific combination of a methoxy group and an aldehyde functional group, which confers distinct reactivity patterns not found in other similar compounds. This makes it particularly valuable as an intermediate in organic synthesis and potential applications in medicinal chemistry .

XLogP3

1.2

Dates

Last modified: 04-15-2024

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